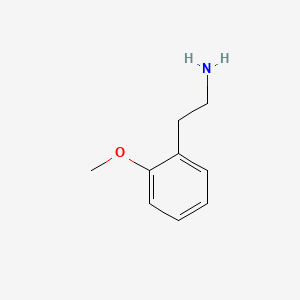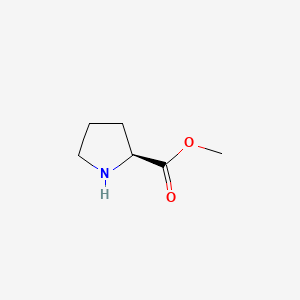
甲基L-丙氨酸酯
描述
“Methyl L-prolinate” is a chemical compound with the molecular formula C6H11NO2 . It is an important chemical raw material used in organic synthetic materials . It is also known by other names such as “L-Proline methyl ester”, “(S)-methyl pyrrolidine-2-carboxylate”, and "(S)-proline-methyl-ester" .
Synthesis Analysis
“Methyl L-prolinate” can be used as a building block in peptide synthesis . It can also act as a catalyst to synthesize 3,4-dihydropyrimidin-2-(1H)-ones via Biginelli condensation reaction with aryl aldehydes, methyl acetoacetate, and urea .
Molecular Structure Analysis
The molecular structure of “Methyl L-prolinate” consists of 6 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . It has an average mass of 129.157 Da and a mono-isotopic mass of 129.078979 Da .
Chemical Reactions Analysis
“Methyl L-prolinate” can be used as a reactant to prepare prolylproline .
Physical And Chemical Properties Analysis
“Methyl L-prolinate” has a density of 1.1±0.1 g/cm3, a boiling point of 169.9±33.0 °C at 760 mmHg, and a vapour pressure of 1.5±0.3 mmHg at 25°C . It has a molar refractivity of 32.7±0.3 cm3, a polar surface area of 38 Å2, and a molar volume of 122.4±3.0 cm3 .
科学研究应用
合成和表征
甲基L-丙氨酸酯已通过各种光谱方法合成和表征。Balachandran等人(2014年)进行了一项详细研究,合成了甲基L-丙氨酸酯盐酸盐,并使用傅里叶变换红外光谱和拉曼光谱进行了分析。他们使用了计算方法,包括从头算哈特里-福克和密度泛函理论,以了解结构和电荷分布。这项研究提供了关于甲基L-丙氨酸酯的振动频率、热力学性质和分子轨道能量的见解(Balachandran et al., 2014)。
有机催化
甲基L-丙氨酸酯衍生物,特别是L-脯氨酸和L-脯氨酸衍生物,已被确定为几种化学反应中有效的有机催化剂。Gruttadauria、Giacalone和Noto(2008年)回顾了这些化合物在催化中的应用,强调了它们的可回收性和再利用性。这些特性使甲基L-丙氨酸酯衍生物在绿色化学应用中具有价值(Gruttadauria et al., 2008)。
肽合成
在肽合成领域,甲基L-丙氨酸酯衍生物已被用作构建块。Suter等人(2000年)使用甲基N-(1-aza-6-oxaspiro[2.5]辛-1-烯-2-基)-L-丙氨酸酯开发了新型二肽合成子。他们证明了它在与羧酸和硫酸的反应中的效用,证明了它作为肽合成中二肽构建块的有效性(Suter et al., 2000)。
有机合成中的催化
已经探讨了甲基L-丙氨酸酯及其衍生物在催化各种有机合成反应中的作用。例如,Kelleher等人(2010年)研究了L-脯氨酸衍生的螺内酰胺和α-甲基脯氨酰胺作为有机催化剂的应用。他们发现这些化合物对醛与硝基烯的不对称共轭加成反应有效(Kelleher等人,2010)。
环境应用
甲基L-丙氨酸酯衍生物也已被研究用于环境应用,如CO2捕集。Hamzehie和Najibi(2016年)研究了CO2在L-脯氨酸酯衍生物钾盐水溶液中的溶解性,并发现这些溶液可能用于捕集CO2,突显了这些化合物的环境应用(Hamzehie & Najibi, 2016)。
催化和生物活性
已经在各种研究中探讨了甲基L-丙氨酸酯衍生物的催化和生物活性。Cybulski等人(2011年)合成和表征了一组季铵曼德酸盐和L-脯氨酸酯作为离子液体。这些离子液体表现出有效的抗微生物和抗真菌性能,有些在不对称迈克尔加成反应中显示出潜力作为有机催化剂,表明了生物和催化应用(Cybulski et al., 2011)。
安全和危害
“Methyl L-prolinate” should be handled with care to avoid contact with skin and eyes, and to avoid breathing in dust, mist, gas, or vapours . Protective equipment should be worn when handling this chemical, and adequate ventilation should be ensured . In case of accidental exposure, immediate medical attention should be sought .
未来方向
“Methyl L-prolinate” has potential applications in the development of new chemotherapy against Chagas disease . Researchers are exploring the L-Proline uptake as a chemotherapeutic target for T. cruzi, and novel inhibitors containing the amino acid with a linker and a variable region able to block the transporter have been proposed .
属性
IUPAC Name |
methyl (2S)-pyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-9-6(8)5-3-2-4-7-5/h5,7H,2-4H2,1H3/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWYXBNNBYXPPL-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401311462 | |
| Record name | (-)-L-Proline methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401311462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl L-prolinate | |
CAS RN |
2577-48-2 | |
| Record name | (-)-L-Proline methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2577-48-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl L-prolinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002577482 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (-)-L-Proline methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401311462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl L-prolinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.121 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL L-PROLINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0II79F4L0K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

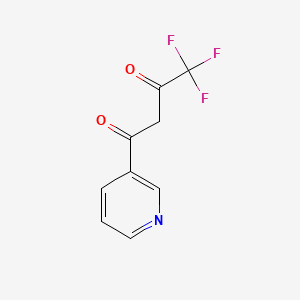
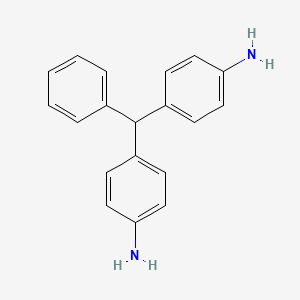
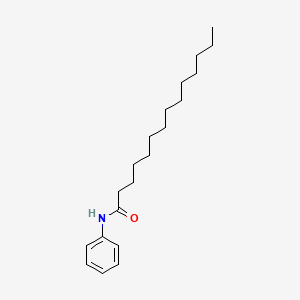
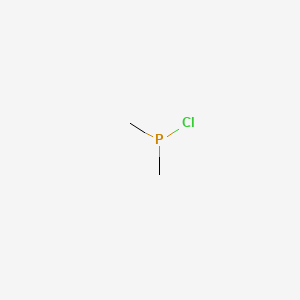
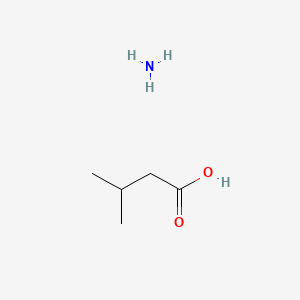
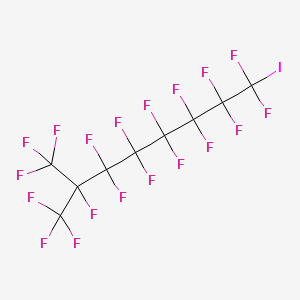
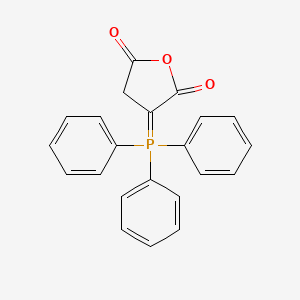
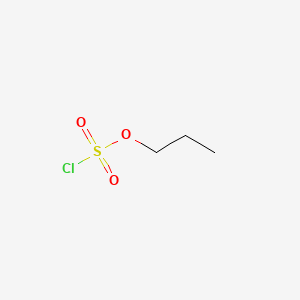
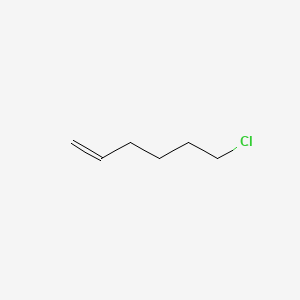
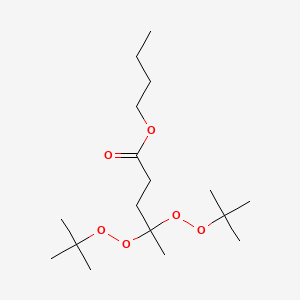
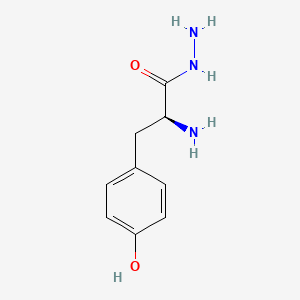
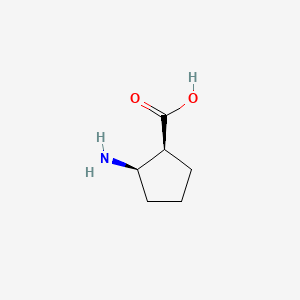
![N-[(4-sulfamoylphenyl)methyl]acetamide](/img/structure/B1581543.png)
